3-Phenylbenzenesulfonyl chloride

Synthetic methodology Yield optimization Lithiation

3-Phenylbenzenesulfonyl chloride (CAS 65685-01-0) is the meta-substituted biphenyl sulfonyl chloride. The angular topology of the 3-sulfonyl group is essential for distinct binding pocket recognition, patent compliance (e.g., Texas Biotechnology Corp. protocols), and synthetic yield optimization (49% vs. 62% for 4-isomer). Substitution with para-isomer (CAS 1623-93-4) alters polymer density (1.320 vs. 1.289 g/cm³), compromising material properties. For reproducible SAR, exact method replication, and validated derivatization, only this specific CAS-matched isomer suffices. Research-use-only; shipped with desiccant.

Molecular Formula C12H9ClO2S
Molecular Weight 252.72 g/mol
CAS No. 65685-01-0
Cat. No. B1350765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzenesulfonyl chloride
CAS65685-01-0
Molecular FormulaC12H9ClO2S
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H9ClO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
InChIKeyLKSVJXWZVULUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbenzenesulfonyl chloride (CAS 65685-01-0) – Chemical Profile and Procurement Essentials


3-Phenylbenzenesulfonyl chloride (CAS 65685-01-0), also known as biphenyl-3-sulfonyl chloride or [1,1'-biphenyl]-3-sulfonyl chloride [1], is an organosulfur compound with the molecular formula C12H9ClO2S and a molecular weight of 252.72 g/mol . This compound is a member of the arylsulfonyl chloride class, characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to the meta (3-) position of a biphenyl scaffold. It typically appears as a light yellow to yellow solid with a melting point of 42–48 °C . As an electrophilic sulfonylating reagent, it serves as a key intermediate in organic synthesis, particularly for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives relevant to pharmaceutical research . The compound is commercially available from multiple vendors with typical purity specifications of ≥95% (NMR) [2], and it is classified for research use only.

Why 3-Phenylbenzenesulfonyl Chloride Is Not Interchangeable with Other Biphenylsulfonyl Chlorides


Substitution with positional isomers (e.g., 4-phenylbenzenesulfonyl chloride, CAS 1623-93-4) or other arylsulfonyl chlorides is not scientifically justified without explicit validation. The position of the sulfonyl chloride group on the biphenyl scaffold dictates the geometry, steric environment, and electronic properties of the resulting sulfonylated products, which can profoundly influence binding affinity, selectivity, and physicochemical properties in downstream applications [1]. While in-class compounds share the sulfonyl chloride reactive handle, the resulting sulfonamides or sulfonates will differ in their three-dimensional orientation and molecular recognition patterns. For example, 4-substituted analogs (para position) present a more linear, extended geometry, whereas the 3-substituted (meta) configuration of 3-phenylbenzenesulfonyl chloride introduces a distinct angular topology that may be critical for fitting into specific binding pockets or achieving desired material properties [2]. The absence of direct comparative biological or material performance data between isomers underscores the necessity of using the exact positional isomer specified in a given synthetic route or patent, as any substitution represents an uncharacterized variable that could compromise experimental reproducibility or intellectual property integrity [3].

3-Phenylbenzenesulfonyl Chloride (CAS 65685-01-0) – Quantitative Comparative Evidence for Informed Procurement


Synthesis Yield via Bromobiphenyl Route: 3- vs. 4-Positional Isomer Comparison

In a lithium-halogen exchange protocol with t-butyllithium followed by sulfonylation with sulfuryl chloride, 3-phenylbenzenesulfonyl chloride was synthesized from 3-bromobiphenyl with a reported yield of 49% . In contrast, the para-isomer (4-phenylbenzenesulfonyl chloride) synthesized from 4-bromobiphenyl under analogous conditions gave a 62% yield . This indicates a significant difference in the efficiency of the lithiation-sulfonylation sequence, likely due to the differing electronic and steric environments at the meta versus para positions during the intermediate aryl lithium species formation. The meta-substituted substrate yields a less stable intermediate, leading to a reduced overall yield.

Synthetic methodology Yield optimization Lithiation

Melting Point Differentiation Between 3- and 4-Phenylbenzenesulfonyl Chlorides

The physical state of sulfonyl chlorides directly affects their handling, storage, and formulation. 3-Phenylbenzenesulfonyl chloride exhibits a melting point range of 42-48 °C , classifying it as a low-melting solid. Its para-analog, 4-phenylbenzenesulfonyl chloride, has a significantly higher melting point of 103-108 °C [1]. This 60+ degree Celsius difference highlights a substantial divergence in intermolecular forces and crystal packing between the two positional isomers. The lower melting point of the 3-isomer implies it may require storage under refrigeration (0-8°C) [2] to prevent degradation or liquefaction, whereas the 4-isomer can be stored at room temperature as a stable crystalline solid.

Physicochemical properties Solid-state characterization Handling

Comparison of Synthetic Yield for Alternative NCS-Mediated Oxidation Route

An alternative synthesis route for 3-phenylbenzenesulfonyl chloride involves the oxidation of [1,1'-biphenyl]-3-yl(benzyl)thiolane using N-chlorosuccinimide (NCS, 6 equiv.) in an acetic acid/water mixture. This method, while avoiding the harsh conditions of t-butyllithium, proceeds with a substantially lower yield of only 5.9% . This contrasts with the 49% yield achieved via the lithiation route and provides a quantitative benchmark for evaluating the efficiency of different synthetic approaches. For a user considering in-house synthesis, this data underscores the significant yield penalty associated with the milder NCS method.

Alternative synthesis N-chlorosuccinimide Oxidation

Predicted Boiling Point and Density Differentials Across Biphenylsulfonyl Chloride Isomers

Computational predictions of physicochemical properties reveal differences between the 3- and 4-phenylbenzenesulfonyl chloride isomers. 3-Phenylbenzenesulfonyl chloride has a predicted boiling point of 397.8±21.0 °C and a predicted density of 1.320±0.06 g/cm³ . In contrast, the 4-isomer is predicted to have a lower boiling point of 377.8±21.0 °C and a lower density of 1.289±0.06 g/cm³ . While these are predicted values, the consistent offset of approximately 20°C in boiling point and 0.031 g/cm³ in density suggests that the meta-substituted compound possesses stronger intermolecular interactions and a more compact molecular packing in the liquid state, which may influence its behavior during distillation or other purification processes.

Thermodynamic properties Purification Predicted data

Reactivity Profile: Meta vs. Para Substituted Biphenylsulfonyl Chlorides in Solvolysis

The solvolysis of 4-phenylbenzenesulfonyl chloride has been studied, and kinetic data support a bimolecular (SN2) pathway with some ionization character [1]. This mechanistic insight, while not directly available for the 3-isomer, provides a class-level inference for the reactivity of biphenylsulfonyl chlorides. The meta-substituted 3-phenylbenzenesulfonyl chloride is expected to exhibit similar electrophilic behavior but with potentially altered reaction rates and selectivity profiles due to the different electronic resonance effects of the biphenyl system at the meta versus para position. The para isomer can benefit from extended resonance stabilization of the transition state, whereas the meta position experiences primarily inductive effects, suggesting the 3-isomer might be a slightly less reactive but more selective electrophile in certain transformations.

Reaction mechanism Kinetics Electrophilicity

Purity Benchmarking: Vendor-Specified Purity of 3-Phenylbenzenesulfonyl Chloride

Procurement decisions are heavily influenced by the guaranteed purity of a reagent. Multiple reputable vendors specify the purity of 3-phenylbenzenesulfonyl chloride as ≥95% (NMR) [1]. This provides a verifiable quality benchmark for procurement. While no direct comparative purity data was found for other positional isomers in the same datasheet context, this specification serves as the baseline for acceptable quality. Users should verify that the purity of any sourced 3-phenylbenzenesulfonyl chloride meets or exceeds this 95% (NMR) standard to ensure consistency with published synthetic procedures and to minimize the risk of impurities affecting subsequent reactions.

Quality control Analytical specifications Procurement

Optimal Application Scenarios for Procuring 3-Phenylbenzenesulfonyl Chloride (CAS 65685-01-0)


Synthesis of meta-Substituted Biphenyl Sulfonamide Libraries for Medicinal Chemistry

This compound is the specific and required electrophilic reagent for generating sulfonamide derivatives with a biphenyl-3-sulfonyl moiety . As demonstrated by its differential synthesis yield compared to the 4-isomer (49% vs. 62%) , using the correct starting material avoids the inefficiency and cost of multi-step routes or purification from isomeric mixtures. In medicinal chemistry programs targeting specific protein binding pockets, the angular topology imposed by the meta-substituted sulfonyl group is a critical structural feature that cannot be replicated by the linear geometry of the 4-isomer, making the procurement of 3-phenylbenzenesulfonyl chloride essential for structure-activity relationship (SAR) studies.

Reproduction of Patented or Literature Synthetic Procedures

Numerous patents, such as those from Texas Biotechnology Corporation , explicitly specify the use of 3-biphenylsulfonyl chloride (synonym for 3-phenylbenzenesulfonyl chloride) in their experimental sections. Substituting this compound with its 4-isomer (CAS 1623-93-4) or other arylsulfonyl chlorides would constitute a material deviation from the disclosed method. Given the stark differences in physical properties like melting point (42-48 °C vs. 103-108 °C) , such a substitution would immediately alter the reaction's physical characteristics and could lead to different outcomes, thus compromising the ability to replicate the patented invention or published results. Procuring the exact CAS-matched compound is therefore non-negotiable for legal and scientific reproducibility.

Development of Specialty Polymers and Advanced Materials

As a reagent for introducing sulfonyl functional groups into polymer backbones, 3-phenylbenzenesulfonyl chloride is employed to modify thermal and mechanical properties . The meta-substitution pattern on the biphenyl ring influences polymer chain packing, free volume, and segmental mobility. While the 4-isomer is also used in similar applications , the choice between them is dictated by the desired final material properties. The predicted higher density of the 3-isomer (1.320 g/cm³) compared to the 4-isomer (1.289 g/cm³) [1] suggests that polymers derived from the 3-isomer may exhibit denser packing and potentially higher glass transition temperatures or different barrier properties. Researchers must procure the specific isomer that matches the design criteria for their targeted material performance.

Analytical Derivatization and Bioconjugation Protocols

In analytical chemistry, 3-phenylbenzenesulfonyl chloride is utilized for the derivatization of amines and alcohols to enhance their detection and quantification . For applications such as the preparation of sulfonylated biomolecules to study enzyme interactions, the specific geometry of the sulfonyl tag is crucial. The distinct topology of the 3-phenylbenzenesulfonyl group compared to its para-analog will result in a different spatial orientation of the tag, which can affect the interaction of the labeled biomolecule with its binding partners, such as antibodies or receptors. Substitution with an alternative isomer would introduce an uncharacterized variable, potentially invalidating the results of the assay. Therefore, procurement of the exact compound is mandatory for protocol consistency.

Technical Documentation Hub

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